Structural and Physicochemical Property Comparison with 1-Decyne
The primary differentiation is structural and predictive. 3-Methylidenedec-1-yne (C11H18, MW 150.26) contains a 3-methylidene group, whereas its simplest analog, 1-decyne (C10H18, MW 138.25), is a linear chain. This structural difference leads to a predicted LogP of 3.54 for 3-Methylidenedec-1-yne, compared to a measured LogP of approximately 4.55 for 1-decyne [1]. This indicates a significantly lower lipophilicity for the branched analog, which can influence membrane permeability and non-specific binding in biological assays or affect solubility and partitioning in biphasic chemical reactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.54 (predicted) |
| Comparator Or Baseline | 1-Decyne: 4.55 (measured) |
| Quantified Difference | ΔLogP ≈ -1.01 (Target compound is less lipophilic) |
| Conditions | In silico prediction (e.g., ChemDraw/ChemAxon) vs. experimental measurement. |
Why This Matters
This difference is crucial for selecting the appropriate alkyne for applications where lipophilicity modulates critical parameters like cell penetration, target binding, or reaction medium partitioning.
- [1] PubChem. (n.d.). 1-Decyne. Compound Summary. View Source
